N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2,5-dimethylphenyl group: This step involves the reaction of the oxadiazole intermediate with a 2,5-dimethylphenyl halide in the presence of a base.
Attachment of the ethylsulfanyl group: This can be done by reacting the intermediate with an ethylthiol in the presence of a suitable catalyst.
Formation of the benzamide: The final step involves the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide: can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a hydrazine derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide: has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore for the development of new drugs with antimicrobial, anti-inflammatory, and anticancer activities.
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It can be used in the development of new materials with specific electronic and optical properties.
Agrochemicals: It has potential as a lead compound for the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways. The oxadiazole ring and the ethylsulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
- N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(propylsulfanyl)benzamide
- N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(butylsulfanyl)benzamide
Uniqueness
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide: is unique due to the specific combination of the oxadiazole ring, the 2,5-dimethylphenyl group, and the ethylsulfanyl group. This combination imparts specific chemical and biological properties that make it distinct from other similar compounds.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-25-16-8-6-5-7-14(16)17(23)20-19-22-21-18(24-19)15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUIOCZVMRVVBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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